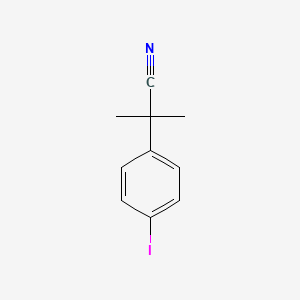
2-(4-Iodophenyl)-2-methylpropanenitrile
Cat. No. B1400375
Key on ui cas rn:
630383-84-5
M. Wt: 271.1 g/mol
InChI Key: VBKIZINXAGLZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09406886B2
Procedure details


NMP (197 mL, Sigma-Aldrich) was added to a suspension of sodium tert-butoxide (124.0 g, Alfa-Aesar) in THF (197 mL, Univar) under argon. The mixture was cooled to 0° C. and a solution of iodomethane (87.9 mL, Sigma-Aldrich) and 4-iodophenylacetonitrile (78.4 g) in a 50:50 mixture of NMP/THF (173 mL) was added dropwise keeping the internal temperature below 10° C. The mixture was warmed to room temperature and stirred overnight. 2M HCl (930 mL) and toluene (930 mL) were added then the aqueous layer was separated and extracted with toluene (2×465 mL). The combined organics were washed with saturated sodium bicarbonate (930 mL), brine (930 mL), 2M sodium thiosulfate (930 mL), dried (magnesium sulphate) and concentrated in vacuo to a yellow/orange solid. Purification by column chromatography eluting with EtOAc/heptane mixtures gave the title compound as a pale yellow oil. Yield 4.55 g, 1H NMR (400 MHz, CDCl3): δ 7.71 (2H, d, Ar—H), 7.23 (2H, d, Ar—H), 1.70 (6H, s, CH3).


Name
NMP THF
Quantity
173 mL
Type
solvent
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-])C.[Na+].[I:7][CH3:8].IC1C=CC(C[C:17]#[N:18])=CC=1.Cl.[C:20]1([CH3:26])[CH:25]=[CH:24][CH:23]=C[CH:21]=1>C1COCC1.CN1C(=O)CCC1.C1COCC1.CN1C(=O)CCC1>[I:7][C:8]1[CH:23]=[CH:24][C:25]([C:20]([CH3:21])([CH3:26])[C:17]#[N:18])=[CH:5][CH:2]=1 |f:0.1,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
87.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
78.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)CC#N
|
|
Name
|
NMP THF
|
|
Quantity
|
173 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O.C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
197 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
197 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene (2×465 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with saturated sodium bicarbonate (930 mL), brine (930 mL), 2M sodium thiosulfate (930 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulphate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a yellow/orange solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with EtOAc/heptane mixtures
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
